Lipophilicity Divergence Upon Chromone-to-Chromanol Reduction: 2-Fluoroalkyl vs. Non-Fluorinated Chroman-4-ols
A systematic physicochemical profiling study demonstrated that reduction of non-fluorinated chromones to chroman-4-ols results in a negligible change or slight increase in LogP, whereas reduction of their 2-fluoroalkyl-substituted analogs—including the CF3-bearing series—causes a substantial drop in lipophilicity [1]. This divergent behavior means that 2-(trifluoromethyl)chroman-4-ol occupies a fundamentally different LogP space relative to its chromone precursor compared with the non-fluorinated pair, impacting membrane permeability, metabolic stability predictions, and formulation strategy. The target compound has a measured LogP of approximately 2.01 (Fluorochem) and computed XLogP3-AA of 2.4 (PubChem), representing a ΔLogP of approximately +0.5 to +0.9 units above unsubstituted 4-chromanol (LogP 1.50, XLogP 1.2) [2][3].
| Evidence Dimension | Change in LogP upon reduction of chromone precursor to chroman-4-ol |
|---|---|
| Target Compound Data | 2-(Trifluoromethyl)chroman-4-ol: substantial LogP drop upon reduction from 2-(trifluoromethyl)chromone (exact numerical value not publicly disclosed; direction and magnitude described as 'substantial drop') [1] |
| Comparator Or Baseline | Non-fluorinated chroman-4-ols: negligible change or slight LogP increase upon reduction from corresponding chromones [1] |
| Quantified Difference | Directional: substantial decrease vs. negligible change/slight increase; baseline LogP comparison: 2-(trifluoromethyl)chroman-4-ol LogP 2.01–2.4 vs. 4-chromanol LogP 1.50 (Δ ≈ +0.5 to +0.9 units) [1][2][3] |
| Conditions | Systematic physicochemical profiling; LogP measured by shake-flask or computed by XLogP3; chromone-to-chromanol reduction via NaBH4 or catalytic hydrogenation [1][2] |
Why This Matters
A procurement decision that ignores the divergent lipophilicity trajectory of 2-fluoroalkyl vs. non-fluorinated chroman-4-ols risks selecting a compound with misaligned ADME properties for the intended screening cascade.
- [1] Timokhin, O. S., Rashevskyi, A. S., Kucher, O. V., Lesyk, D., Holota, Y., Borysko, P., Pilyo, S. G., Grygorenko, O. O., & Moskvina, V. S. (2026). Expanding the biocatalytic toolbox: PLE-catalyzed kinetic resolution and lipophilicity modulation of 2-fluoroalkyl chroman-4-ols. Journal of Fluorine Chemistry, 110566. https://doi.org/10.1016/j.jfluchem.2026.110566 View Source
- [2] PubChem. (2026). Compound Summary: (2S,4S)-2-(trifluoromethyl)chroman-4-ol, CID 8027112. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2S_4S_-2-_trifluoromethyl_chroman-4-ol View Source
- [3] Molbase. (n.d.). 4-Chromanol (CAS 1481-93-2): Physicochemical Properties. https://qiye.molbase.cn/ View Source
